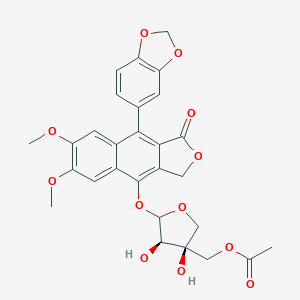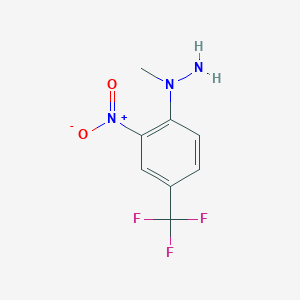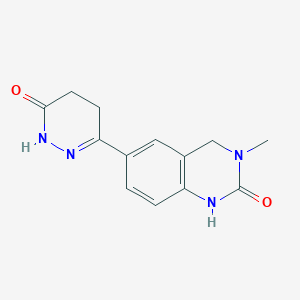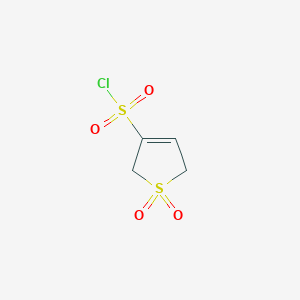
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, also known as DMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amines and has a molecular formula of C10H16N2O.
Mechanism of Action
The exact mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is not fully understood. However, it has been proposed that 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine binds to the sigma-1 receptor and modulates its activity, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the development of drugs for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its high affinity for the sigma-1 receptor, which makes it a potent modulator of this protein. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is also relatively easy to synthesize, which makes it a useful tool for studying the sigma-1 receptor and its role in various diseases. However, one of the limitations of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Future Directions
There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine. One of the main areas of research is the development of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine-based drugs for various diseases such as Alzheimer's disease, depression, and cancer. Another area of research is the study of the mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its effects on various cellular processes. Finally, there is a need for further evaluation of the potential toxicity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its safety profile in humans.
Conclusion:
In conclusion, 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is a promising compound with potential applications in drug discovery and development. It has a high affinity for the sigma-1 receptor and has been found to have various biochemical and physiological effects. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, which will further enhance our understanding of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves the reaction of 3-methyl-5-(2,2-dimethylpropanamido)oxazole with lithium aluminum hydride in tetrahydrofuran. This reaction leads to the formation of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine as a white solid with a yield of approximately 70%. The purity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine can be further improved by recrystallization from methanol.
Scientific Research Applications
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in regulating various cellular processes. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to be a potent modulator of the sigma-1 receptor, which makes it a promising candidate for the development of drugs for various diseases such as Alzheimer's disease, depression, and cancer.
properties
CAS RN |
117109-18-9 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3 |
InChI Key |
PPARBKNRFBMSET-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
Canonical SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
synonyms |
5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)

![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)




